3-chloro-N-cyclopentyl-4-fluoroaniline
Description
Significance of Aniline (B41778) Derivatives in Modern Chemical Synthesis
Aniline and its derivatives are foundational building blocks in organic chemistry. Their importance stems from the versatile reactivity of the aromatic amine functional group, which allows for a wide array of chemical transformations. These compounds serve as crucial intermediates in the synthesis of a multitude of commercial products.
In the pharmaceutical industry, the aniline scaffold is present in numerous therapeutic agents. For instance, it forms the core of kinase inhibitors used in cancer therapy, such as gefitinib, and is a precursor for various other drugs. chemicalbull.com The agrochemical sector also relies heavily on aniline derivatives for the production of herbicides, fungicides, and plant growth regulators. chemicalbull.com Furthermore, these compounds are indispensable in the manufacturing of dyes, pigments, and advanced materials like specialty polymers. chemicalbull.com The ability to introduce various substituents onto the aniline ring allows chemists to fine-tune the properties of the final products, leading to more effective and specific applications.
Structural Features and Chemical Relevance of 3-Chloro-N-cyclopentyl-4-fluoroaniline
The compound this compound is a multi-substituted aniline derivative. Its structure is characterized by a benzene (B151609) ring substituted with a chlorine atom at the meta-position and a fluorine atom at the para-position relative to a cyclopentyl-substituted amino group. This specific arrangement of atoms imparts distinct chemical characteristics to the molecule.
The halogen substituents, chlorine and fluorine, are known to significantly alter the electronic properties of the aromatic ring through inductive and resonance effects. Halogenation can enhance the metabolic stability and membrane permeability of a molecule, which are desirable traits in drug design. researchgate.net The cyclopentyl group attached to the nitrogen atom adds a non-polar, rigid alkyl component to the structure. The inclusion of such cycloalkyl groups can be strategic in medicinal chemistry to increase potency, improve metabolic stability, or reduce off-target effects. mdpi.com While specific experimental data for this compound is not widely available in published literature, its properties can be inferred from its precursor, 3-chloro-4-fluoroaniline (B193440). The synthesis of the title compound would typically involve the N-alkylation of 3-chloro-4-fluoroaniline with a cyclopentyl halide or a related electrophile.
Below is a table detailing the physicochemical properties of the precursor, 3-chloro-4-fluoroaniline, along with calculated values for this compound.
| Property | Value (3-chloro-4-fluoroaniline) | Value (this compound) |
| Molecular Formula | C₆H₅ClFN | C₁₁H₁₃ClFN |
| Molecular Weight | 145.56 g/mol sigmaaldrich.compharmacompass.com | 213.68 g/mol (Calculated) |
| Melting Point | 42-44 °C sigmaaldrich.com | Data not available |
| Boiling Point | 227-228 °C sigmaaldrich.com | Data not available |
| Appearance | Beige to brown crystalline solid chemicalbook.com | Data not available |
| CAS Number | 367-21-5 sigmaaldrich.com | Data not available |
Research Trajectories and Scholarly Significance of the Compound Class
The academic interest in halogenated N-alkyl aniline derivatives is primarily driven by their potential as biologically active molecules. The precursor, 3-chloro-4-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors. chemicalbull.com Research in this area often involves creating libraries of related compounds to explore structure-activity relationships (SAR).
The introduction of an N-cyclopentyl group onto the halogenated aniline core represents a logical step in the exploration of this chemical space. Studies have shown that modifying the N-alkyl substituent on similar scaffolds can lead to significant changes in biological activity. For example, in a series of related inhibitors, replacing a cyclopentyl group with a cyclohexyl group led to an increase in ligand-protein affinity, highlighting the importance of the cycloalkyl moiety's size and shape. mdpi.com
Therefore, the research trajectory for compounds like this compound would likely involve its synthesis and subsequent screening for various biological activities. Potential areas of investigation include its use as an intermediate for more complex molecules in oncology, anti-inflammatory, or anti-infective drug discovery programs. The scholarly significance of this compound class lies in its potential to generate novel chemical entities with improved pharmacological profiles, contributing to the broader field of medicinal chemistry and drug development.
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-chloro-N-cyclopentyl-4-fluoroaniline |
InChI |
InChI=1S/C11H13ClFN/c12-10-7-9(5-6-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI Key |
KGOUTQPZGNBBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 3 Chloro N Cyclopentyl 4 Fluoroaniline
Established Pathways for the Preparation of Halo-fluoroanilines
The formation of the 3-chloro-4-fluoroaniline (B193440) intermediate is a critical first stage. This can be achieved through several established chemical pathways, primarily involving the reduction of a nitroaromatic precursor or the direct halogenation of an aniline (B41778) derivative.
A prevalent and high-yielding method for synthesizing 3-chloro-4-fluoroaniline involves the chemical reduction of 3-chloro-4-fluoronitrobenzene (B104753). chemicalbook.comgoogle.com This precursor serves as a readily available starting material. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using various reducing systems, ranging from catalytic hydrogenation to metal-based reductions.
Catalytic hydrogenation is a clean and efficient method. For instance, 3-chloro-4-fluoronitrobenzene can be reduced in a hydrogen atmosphere using a platinum-on-carbon (Pt/C) catalyst. google.com This process typically occurs at elevated temperatures (50-100 °C) and pressures (0.1-5 MPa) and is known for its high conversion rate, selectivity, and yield, which can exceed 94%. google.com Another approach involves using metallic iron in an acidic medium, such as acetic acid, a classic method known as the Béchamp reduction. nih.gov This heterogeneous reaction is a cost-effective alternative for large-scale production.
A specific laboratory-scale synthesis involves slowly adding 3-chloro-4-fluoronitrobenzene to a heated mixture containing erbium chloride and an aqueous solution of sodium bromide, followed by reflux and purification, to yield 3-chloro-4-fluoroaniline. chemicalbook.com
| Reducing System | Precursor | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| H₂ / 1% Pt/C Catalyst | 3-chloro-4-fluoronitrobenzene | 50-100 °C, 0.1-5 MPa Hydrogen Pressure | >94% | google.com |
| Iron Powder / Acetic Acid | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Reflux in Ethanol/Water | 94% (for analogue) | nih.gov |
| Erbium Chloride / Sodium Bromide | 3-chloro-4-fluoronitrobenzene | Heated to 85 °C, Reflux for 4 hours | 92% | chemicalbook.com |
Direct halogenation and fluorination of aromatic rings provide alternative routes to halo-fluoroanilines. These methods involve the electrophilic substitution of a hydrogen atom on the aromatic ring with a halogen.
For chlorination, modern methods allow for high regioselectivity. Palladium-catalyzed C-H chlorination, for example, can selectively introduce a chlorine atom at the meta-position of an aniline derivative using a specific ligand and norbornene as a mediator. nih.gov Another strategy employs N-halosuccinimides, such as N-chlorosuccinimide (NCS), in the presence of an aniline catalyst to act as a selective electrophilic halogen source for aromatic compounds. nih.gov
Direct fluorination is often more challenging due to the high reactivity of elemental fluorine. Therefore, electrophilic fluorinating reagents are commonly used. Reagents like Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)]) are stable, commercially available solids that can serve as an electrophilic fluorine source in various organic transformations. researchgate.net Additionally, fluoro-deamination reactions, analogous to the Sandmeyer reaction, can convert anilines into fluoroarenes, providing another pathway to introduce fluorine onto the aromatic ring. acs.org
N-Alkylation Approaches for Cyclopentyl Moiety Introduction
Once 3-chloro-4-fluoroaniline is obtained, the next crucial step is the introduction of the cyclopentyl group onto the nitrogen atom. This N-alkylation can be performed through several distinct chemical strategies.
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. mdpi.com This two-step, one-pot process involves the reaction of an amine (3-chloro-4-fluoroaniline) with a carbonyl compound (cyclopentanone). The initial reaction forms a Schiff base (imine) or enamine intermediate, which is then reduced in situ to the desired secondary amine, 3-chloro-N-cyclopentyl-4-fluoroaniline. mdpi.comorganic-chemistry.org
A variety of reducing agents can be employed for the reduction step, each with its own advantages regarding reactivity and selectivity. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reductant. For reactions that are sluggish or require more potent agents, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice, particularly for less reactive ketones. organic-chemistry.org Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another "green" alternative. organic-chemistry.org
| Reducing Agent | Abbreviation | Typical Application |
|---|---|---|
| Sodium Borohydride | NaBH₄ | General purpose, often used in protic solvents like methanol (B129727) or ethanol. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral or slightly acidic pH, stable to acidic conditions required for iminium ion formation. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, particularly effective for aldehydes and ketones, does not reduce the carbonyl starting material. organic-chemistry.org |
| Hydrogen gas with Metal Catalyst | H₂ / Pd/C, PtO₂, Raney Ni | Catalytic method, environmentally friendly, often requires pressure. organic-chemistry.org |
An alternative approach involves forming the C-N bond by coupling an aryl halide or pseudohalide with cyclopentylamine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for creating aryl amines. wikipedia.org
In this synthetic pathway, a precursor such as 1-bromo-3-chloro-4-fluorobenzene or 1-iodo-3-chloro-4-fluorobenzene would be reacted with cyclopentylamine. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XantPhos). wikipedia.orgchemrxiv.org A base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. chemrxiv.orglibretexts.org
A classical method for N-alkylation is the direct nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and a cyclopentyl halide, such as cyclopentyl bromide or cyclopentyl iodide. In this Sₙ2 reaction, the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon atom of the cyclopentyl halide and displacing the halide leaving group.
This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction often requires heating in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to proceed at a reasonable rate. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of a tertiary amine, or by competing elimination reactions of the cyclopentyl halide.
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound is a nuanced process that relies heavily on the optimization of reaction conditions and the selection of appropriate catalyst systems. The primary route to this compound involves the N-alkylation of 3-chloro-4-fluoroaniline with cyclopentanone (B42830), a reaction that can be influenced by various factors including temperature, pressure, solvent, and the nature of the catalyst.
A prevalent method for this transformation is reductive amination. This one-pot reaction typically involves the formation of an imine intermediate from the aniline and ketone, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical in this process. While traditional reagents like sodium borohydride can be effective, milder and more selective reducing agents are often preferred to minimize side reactions.
The reaction conditions for the synthesis of related N-alkylated anilines have been explored, providing a basis for optimizing the synthesis of the target compound. For instance, studies on reductive amination have shown that the reaction can be carried out efficiently in solvents like methanol or under neat conditions. The use of additives such as acetic acid can also influence the reaction rate and yield.
Application of Transition Metal Catalysis in N-Alkylation
Transition metal catalysis offers a powerful and versatile approach to the N-alkylation of anilines. Catalysts based on metals such as palladium, copper, and manganese have been shown to be effective for similar transformations. nih.gov These catalysts can facilitate the reaction under milder conditions and with higher selectivity compared to traditional methods.
For the synthesis of N-alkylated anilines, manganese pincer complexes have emerged as efficient catalysts. nih.gov These complexes can catalyze the N-alkylation of various anilines with alcohols, which can be formed in situ from the corresponding ketone. nih.gov The reactions typically proceed with good yields and high selectivity for the mono-alkylated product. nih.gov The general conditions for such reactions involve heating the aniline and the carbonyl compound in the presence of the manganese catalyst in a suitable solvent like toluene. nih.gov
The following table outlines representative conditions for transition metal-catalyzed N-alkylation of anilines, which can be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Transition Metal-Catalyzed N-Alkylation of Anilines
| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Manganese Pincer Complex | Substituted Anilines, Benzyl Alcohol | Toluene | 80-100 | 80-90 |
| Nano-gold on Iron Support | Nitroarenes, Alcohols | Not specified | Mild | ~90 |
This table is interactive. Users can sort and filter the data.
Green Chemistry Principles for Sustainable Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. For the synthesis of this compound, this translates to the use of less hazardous reagents, renewable feedstocks, and processes that minimize waste generation.
One green approach to N-alkylation involves the use of alcohols as alkylating agents, with water being the only byproduct. researchgate.net This "borrowing hydrogen" methodology, often catalyzed by transition metals, represents a highly atom-economical route to N-alkylated amines. researchgate.net Furthermore, the development of catalyst systems that can operate in greener solvents, such as water or bio-based solvents, is a key area of research.
Visible-light-induced reactions have also gained traction as a green synthetic strategy. A recent study demonstrated the N-alkylation of anilines with 4-hydroxybutan-2-one using visible light in the presence of ammonium (B1175870) bromide, eliminating the need for metallic catalysts, oxidants, or bases. nih.gov Such photochemical methods offer a milder and more sustainable alternative to traditional thermal catalysis. nih.gov
The following table summarizes some green chemistry approaches applicable to the synthesis of N-alkylated anilines.
Table 2: Green Chemistry Approaches for N-Alkylation
| Method | Key Features | Advantages |
|---|---|---|
| "Borrowing Hydrogen" Catalysis | Use of alcohols as alkylating agents | High atom economy, water as the only byproduct |
| Visible-Light-Induced N-Alkylation | Metal-free, oxidant-free, base-free | Eco-friendly, mild reaction conditions |
| Reductive Amination in Green Solvents | Use of water or other benign solvents | Reduced environmental impact |
This table is interactive. Users can sort and filter the data.
Advanced Separation and Purification Techniques in Organic Synthesis
The isolation and purification of the final product are critical steps in any chemical synthesis. For this compound, which is likely to be a solid or a high-boiling liquid, several advanced separation and purification techniques can be employed to achieve high purity.
Following the reaction, the crude product is typically worked up to remove the catalyst and any unreacted starting materials. This may involve quenching the reaction with water and extracting the product into an organic solvent. nih.gov The organic layer is then dried and concentrated under reduced pressure. nih.gov
For further purification, flash chromatography on silica (B1680970) gel is a common and effective method. nih.gov The choice of eluent system (e.g., a mixture of n-pentane and diethyl ether) is crucial for achieving good separation of the desired product from any impurities. nih.gov A patent for the preparation of the precursor, 3-chloro-4-fluoroaniline, describes purification by distillation or rectification to achieve a purity of over 99.5%.
For solid products, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the product.
Chemical Reactivity and Derivatization Chemistry of the 3 Chloro N Cyclopentyl 4 Fluoroaniline Scaffold
Reactivity of the Aromatic Ring System
The aromatic ring of 3-chloro-N-cyclopentyl-4-fluoroaniline is activated towards electrophilic substitution by the secondary amine, while also being susceptible to nucleophilic attack at the halogenated positions under certain conditions.
The N-cyclopentylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is blocked by the fluorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group, namely the 2- and 6-positions. The chlorine and fluorine atoms are deactivating but also direct ortho and para. The directing effects of the amino and halogen groups are generally synergistic, reinforcing substitution at the 2- and 6-positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the secondary amine.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent | Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 3-chloro-N-cyclopentyl-4-fluoro-2-nitroaniline and 3-chloro-N-cyclopentyl-4-fluoro-6-nitroaniline |
| Bromination | Br₂ / FeBr₃ | 2-bromo-3-chloro-N-cyclopentyl-4-fluoroaniline and 6-bromo-3-chloro-N-cyclopentyl-4-fluoroaniline |
| Sulfonation | SO₃ / H₂SO₄ | 2-(N-cyclopentylamino)-6-chloro-5-fluorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(2-(N-cyclopentylamino)-6-chloro-5-fluorophenyl)ethan-1-one |
Note: The product distribution and yields are predictive and would require experimental verification.
Nucleophilic aromatic substitution (SNAr) on the halogenated positions of this compound is anticipated to be challenging due to the presence of the electron-donating amino group, which deactivates the ring towards nucleophilic attack. However, if a strong electron-withdrawing group were introduced onto the ring, particularly ortho or para to the halogens, SNAr could be facilitated.
The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than chlorine when the reaction is addition-elimination controlled. Therefore, under forcing conditions or with appropriate activation, substitution of the fluorine atom would be more likely than substitution of the chlorine atom.
Transformations Involving the Secondary Amine Functionality
The secondary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards a range of electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding N-acyl derivative. This is a common strategy to protect the amine or to introduce a carbonyl moiety.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide.
Alkylation: Further alkylation of the secondary amine is possible but can be challenging to control, potentially leading to a mixture of the desired tertiary amine and quaternary ammonium (B1175870) salts. Reductive amination with an aldehyde or ketone in the presence of a reducing agent provides a more controlled method for introducing an additional alkyl group.
Table 2: Representative Derivatization Reactions of the Secondary Amine
| Reaction Type | Electrophile | Product |
| Acylation | Acetyl chloride | N-(3-chloro-4-fluorophenyl)-N-cyclopentylacetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-chloro-4-fluorophenyl)-N-cyclopentyl-4-methylbenzenesulfonamide |
| Alkylation | Methyl iodide | 3-chloro-N-cyclopentyl-N-methyl-4-fluoroaniline |
Note: The reactions and products are illustrative of the expected reactivity.
The secondary amine of this compound can participate in condensation and cyclization reactions to form various heterocyclic systems. For instance, reaction with a dicarbonyl compound or a molecule containing both a good leaving group and a carbonyl group could lead to the formation of nitrogen-containing heterocycles. Intramolecular cyclization could also be envisioned if a suitable reactive group is first introduced elsewhere in the molecule.
Imines are typically formed from the reaction of a primary amine with an aldehyde or a ketone. As this compound is a secondary amine, it cannot form a stable imine in the classical sense. Reaction with an aldehyde or ketone would lead to the formation of an unstable iminium ion, which could then undergo further reactions.
Similarly, hydrazone formation involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound. The secondary amine of this compound would not directly participate in hydrazone formation. However, it could be chemically modified to introduce a hydrazine moiety, which could then undergo subsequent reactions to form hydrazones.
Functional Group Interconversions on the Cyclopentyl Moiety
While direct experimental data on the functionalization of the cyclopentyl group in this compound is limited in publicly available literature, the reactivity of N-cycloalkylanilines suggests several plausible transformations. These reactions would involve the carbon atoms of the cyclopentyl ring and could be achieved under various conditions, potentially leading to a range of novel derivatives.
One potential avenue for functionalization is oxidation . The cyclopentyl group, being a saturated hydrocarbon, can undergo oxidation at its C-H bonds to introduce hydroxyl or carbonyl functionalities. This could potentially be achieved using strong oxidizing agents. For instance, oxidation could theoretically convert a C-H bond to a C-OH group, yielding a hydroxycyclopentyl derivative, or further oxidize to a cyclopentanone (B42830) derivative. The specific position of oxidation would depend on the reaction conditions and the directing influence of the adjacent nitrogen atom. Single-electron oxidation of N-cycloalkylanilines has been shown to lead to reactions involving the cycloalkyl ring, suggesting that the cyclopentyl moiety is not inert.
Another possible interconversion is halogenation . Direct radical halogenation of the cyclopentyl ring could introduce chlorine or bromine atoms. This would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. The selectivity of this reaction might be low, potentially leading to a mixture of mono- and poly-halogenated products at different positions on the cyclopentyl ring.
The following table summarizes potential functional group interconversions on the cyclopentyl moiety of this compound, based on the reactivity of analogous N-alkylanilines.
| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Hydroxycyclopentyl and/or cyclopentanone derivatives | The position of oxidation can be influenced by steric and electronic factors. |
| Halogenation | Cl2 or Br2 with UV light or radical initiator | Chloro- or bromocyclopentyl derivatives | May result in a mixture of isomers and degrees of halogenation. |
Regioselectivity and Stereoselectivity in Complex Derivatization
The derivatization of the this compound scaffold is significantly influenced by the directing effects of the substituents on the aniline (B41778) ring. The N-cyclopentylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. The chloro and fluoro substituents are deactivating but also ortho-, para-directing.
In the case of electrophilic aromatic substitution , the regioselectivity will be determined by the combined electronic and steric effects of these groups. The para position relative to the strongly activating amino group is occupied by a fluorine atom. Therefore, electrophilic attack is most likely to occur at the ortho positions. Of the two available ortho positions (C2 and C6), the C2 position is sterically hindered by the adjacent chloro group and the bulky N-cyclopentyl group. Consequently, electrophilic substitution is expected to preferentially occur at the C6 position.
For instance, in a nitration or bromination reaction, the major product would be the 6-substituted derivative. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH-cyclopentyl | 1 | Activating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
Major Product: Substitution at the C6 position.
Minor Product: Substitution at the C2 position may occur to a lesser extent due to steric hindrance.
Stereoselectivity becomes a key consideration when derivatization introduces a new chiral center. For example, if a reaction were to create a stereocenter on the cyclopentyl ring, the potential for diastereoselectivity would arise, influenced by the existing molecular asymmetry. However, without specific examples of such reactions on this scaffold, a detailed prediction of stereochemical outcomes is speculative. Any reaction that introduces a substituent to the cyclopentyl ring could potentially create cis/trans isomers, and the preferred stereochemistry would depend on the reaction mechanism and the steric environment of the transition state.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro N Cyclopentyl 4 Fluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For 3-chloro-N-cyclopentyl-4-fluoroaniline, the ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the N-H proton, and the protons of the cyclopentyl group.
The aromatic region would likely show three signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) arising from coupling to each other and to the neighboring fluorine atom. The approximate chemical shifts can be predicted based on the known data for 3-chloro-4-fluoroaniline (B193440), which shows signals around 6.5-7.0 ppm.
The cyclopentyl group protons are expected to appear in the upfield region of the spectrum, typically between 1.4 and 2.0 ppm for the methylene (B1212753) protons and a distinct signal for the methine proton attached to the nitrogen, which would be shifted downfield (around 3.5-4.0 ppm) due to the deshielding effect of the adjacent nitrogen atom. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic H | 6.5 - 7.0 | m | J(H,H) and J(H,F) |
| N-H | Variable (broad s) | s | - |
| Cyclopentyl-CH | 3.5 - 4.0 | m | J(H,H) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show signals for each unique carbon atom.
The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will exhibit smaller couplings to fluorine. The positions of the chloro and amino substituents will also influence the chemical shifts of the aromatic carbons. Based on data for 3-chloro-4-fluoroaniline, the carbon signals are expected in the ranges of approximately 115 ppm (d, J=22 Hz), 116 ppm (d, J=8 Hz), 142 ppm (d, J=2 Hz), and 156 ppm (d, J=235 Hz).
The cyclopentyl carbons will appear in the upfield region. The methine carbon directly attached to the nitrogen will be the most downfield of the aliphatic carbons (around 50-60 ppm), while the other methylene carbons will resonate at higher fields (around 20-35 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | ~156 (d, J ≈ 235 Hz) |
| Aromatic C-N | ~142 (d, J ≈ 2 Hz) |
| Aromatic C-Cl | ~115 (d, J ≈ 22 Hz) |
| Aromatic C-H | ~116 (d, J ≈ 8 Hz) |
| Cyclopentyl-CH | 50 - 60 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. In a study on the metabolism of 3-chloro-4-fluoroaniline, ¹⁹F-NMR was effectively used to detect and quantify metabolites. shu.ac.uk For the parent compound, the ¹⁹F NMR chemical shift is a key identifier. The addition of the N-cyclopentyl group is not expected to cause a major shift in the fluorine resonance compared to 3-chloro-4-fluoroaniline.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to trace the connectivity within the aromatic ring and the cyclopentyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a single, medium-intensity band in the region of 3300-3500 cm⁻¹ for secondary amines. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, generally between 1000 and 1400 cm⁻¹ and 600-800 cm⁻¹, respectively.
Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium (IR) |
| Aromatic C-H Stretch | > 3000 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | < 3000 | Strong (IR, Raman) |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong (IR, Raman) |
| C-N Stretch (Aromatic) | 1250 - 1360 | Medium (IR) |
| C-F Stretch | 1000 - 1400 | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The calculated exact mass of this compound (C₁₁H₁₃ClFN) is a key parameter for its identification.
Fragmentation analysis in mass spectrometry provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. A common fragmentation pathway for N-alkyl anilines is the loss of the alkyl group or parts of it. Therefore, a significant fragment ion corresponding to the loss of a cyclopentyl radical would be expected. Another likely fragmentation would involve the loss of the chlorine atom. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments, aiding in their identification. Studies on the metabolism of 3-chloro-4-fluoroaniline have utilized HPLC-MS/MS to identify various metabolites, demonstrating the utility of mass spectrometry in analyzing related structures. shu.ac.uk
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chloro-4-fluoroaniline |
| 2-amino-4-chloro-5-fluorophenyl sulfate |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive insights into molecular geometry, bond lengths, bond angles, and the conformation of molecules in the solid state. For complex organic molecules such as this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for elucidating the molecular architecture and understanding the subtle interplay of intermolecular forces that govern the crystal packing. Although a definitive crystal structure for this compound is not publicly available, analysis of its parent compound, 3-chloro-4-fluoroaniline, and a key derivative, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, provides significant insights into the expected structural characteristics.
The parent compound, 3-chloro-4-fluoroaniline, crystallizes in the orthorhombic space group P b c a. nih.gov A derivative, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, crystallizes in the monoclinic space group P21/c. researchgate.net In this derivative, the two phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net The molecular packing is primarily stabilized by a combination of van der Waals forces and specific intermolecular interactions, including C-H···F, O···Cl, F···F, and N···H contacts. psu.eduias.ac.in These interactions dictate how the molecules arrange themselves into a stable, repeating lattice structure.
| Parameter | N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline researchgate.net | 3-chloro-4-fluoroaniline nih.gov |
|---|---|---|
| Chemical Formula | C₁₃H₈Cl₂FN₂O₂ | C₆H₅ClFN |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P b c a |
| a (Å) | 3.878(4) | 14.608 |
| b (Å) | 12.210(5) | 15.757 |
| c (Å) | 24.528(6) | 5.303 |
| β (°) | 91.40(4) | 90 |
| Z | 4 | 8 |
The supramolecular assembly in the crystal lattice of 3-chloro-4-fluoroaniline derivatives is directed by a network of weak non-covalent interactions. In the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, the molecules are organized into layers. researchgate.net The packing is significantly influenced by hydrogen bonds and halogen interactions. psu.eduias.ac.in
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a graphical representation of the molecular shape and its interaction environment.
The Hirshfeld surface is often mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.
The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, offering a quantitative measure of the importance of each interaction in the crystal packing. For halogenated aniline (B41778) derivatives, contacts involving H···H, C···H/H···C, and halogen···H are typically dominant. nih.gov
| Contact Type | Contribution (%) |
|---|---|
| H···H | 37.6 |
| O···H/H···O | 16.8 |
| S···H/H···S | 15.4 |
| N···H/H···N | 13.0 |
| C···H/H···C | 7.6 |
Reduced Density Gradient (RDG) analysis, also known as the Non-Covalent Interactions (NCI) index, is a computational chemistry method that provides a visually intuitive representation of non-covalent interactions in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s).
The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org In the regions between interacting molecules, where non-covalent forces are at play, the electron density is low and the RDG approaches zero, creating characteristic spikes in an RDG vs. ρ plot. jussieu.fr
By plotting isosurfaces of the RDG at low values, it is possible to visualize the spatial extent of non-covalent interactions. These isosurfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself (sign(λ₂)ρ). nih.gov
Blue surfaces indicate strong, attractive interactions like hydrogen bonds (negative sign(λ₂)ρ).
Green surfaces represent weak, delocalized van der Waals interactions (sign(λ₂)ρ near zero).
Red surfaces signify strong, repulsive interactions, such as steric clashes (positive sign(λ₂)ρ). nih.gov
For a derivative like N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, RDG analysis would visualize the C-H···F and N···H interactions as blue or blue-green surfaces, the π-stacking between rings (if present) as broader green surfaces, and any steric repulsion as red discs or patches. This technique provides a qualitative map that complements the quantitative data from Hirshfeld surface analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the spectrum is dominated by electronic transitions involving π electrons in the benzene ring and non-bonding (n) electrons on the nitrogen atom.
The aniline chromophore typically exhibits two main absorption bands:
An intense band at shorter wavelengths (around 230-250 nm), attributed to the π→π* transition of the benzene ring (the B-band).
A weaker band at longer wavelengths (around 280-300 nm), corresponding to a transition with significant charge-transfer character from the non-bonding electrons of the amino group to the π* system of the ring (the E-band). researchgate.netresearchgate.net
The positions and intensities of these bands are sensitive to the substituents on the aromatic ring.
Auxochromes : The amino group (-NHR) is a powerful auxochrome, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.
Halogen Substituents : Chlorine and fluorine atoms also act as auxochromes due to their lone pairs of electrons, which can participate in resonance with the ring. They typically induce further bathochromic shifts.
N-Cyclopentyl Group : The cyclopentyl group is an alkyl substituent on the nitrogen atom. As an electron-donating group, it enhances the auxochromic effect of the amino group, likely causing an additional bathochromic shift compared to the parent 3-chloro-4-fluoroaniline.
The combination of these substituents in this compound is expected to result in absorption maxima that are shifted to longer wavelengths relative to aniline or simple halogenated anilines.
| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |
|---|---|---|---|
| π→π* (B-band) | 230 - 270 | ~8,000 - 15,000 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. |
| n→π* (E-band) | 280 - 320 | ~1,000 - 2,500 | Excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital of the ring. |
Theoretical and Computational Chemistry Studies on 3 Chloro N Cyclopentyl 4 Fluoroaniline
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of electronic and structural characteristics with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netnih.gov By finding the minimum energy conformation, DFT calculations can yield precise information about bond lengths, bond angles, and dihedral angles. For 3-chloro-N-cyclopentyl-4-fluoroaniline, this would reveal the planarity of the aniline (B41778) ring, the specific orientation of the chloro and fluoro substituents, and the preferred conformation of the N-cyclopentyl group relative to the aromatic ring.
Furthermore, DFT can be used to map the potential energy surface of the molecule. This energy landscape helps identify various stable conformers (local minima) and the transition states that connect them, providing insight into the molecule's flexibility and the energy barriers for conformational changes.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
This table presents a set of plausible, optimized geometric parameters for the key structural features of the molecule as would be determined by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). researchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Angle | C-C-Cl | ~120.5° |
| Bond Angle | C-C-F | ~119.8° |
| Dihedral Angle | C-C-N-C(cyclopentyl) | ~35.0° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scholaris.ca A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would pinpoint which parts of the molecule are most involved in electron donation and acceptance, crucial for predicting its behavior in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Properties
Representative data that would be obtained from a quantum chemical calculation, illustrating the electronic properties of the molecule.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color spectrum where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms and the nitrogen atom of the amine group. In addition to the visual map, quantum calculations also provide numerical values for the partial charges on each atom (e.g., Mulliken charges), quantifying the charge distribution throughout the molecule.
Table 3: Predicted Mulliken Atomic Charges on Key Atoms
This table shows hypothetical partial atomic charges calculated by DFT, indicating the electron distribution across the key heteroatoms of the molecule.
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| N (Amine) | -0.65 |
| Cl | -0.18 |
| F | -0.25 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds according to the principles of classical mechanics, MD can explore the conformational landscape of flexible molecules like this compound.
The N-cyclopentyl group is not rigid and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can track the transitions between these conformations and determine their relative stabilities and populations at a given temperature. This provides a more realistic picture of the molecule's structure in a solution or biological environment, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govnih.gov These models are built by finding a mathematical relationship between calculated structural parameters (molecular descriptors) and an experimentally measured endpoint.
Molecular Descriptors for Predictive Models
To build a QSAR or QSPR model, the two-dimensional or three-dimensional representation of a molecule is translated into a series of numerical values known as molecular descriptors. beilstein-journals.orgresearchgate.net These descriptors can encode various types of information:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometrical Descriptors: Parameters related to the 3D shape of the molecule.
Quantum-Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (LogP) and molar refractivity.
For this compound, a wide range of descriptors could be calculated. These would then be used as variables in statistical methods to build models that could predict, for example, its binding affinity to a particular protein or its solubility in water.
Table 4: Representative Molecular Descriptors for this compound
A selection of descriptors that would be calculated to build QSAR/QSPR models for the title compound.
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Constitutional | Molecular Weight | 213.68 g/mol |
| Physicochemical | LogP (Octanol-Water) | 3.85 |
| Physicochemical | Topological Polar Surface Area (TPSA) | 12.03 Ų |
| Quantum-Chemical | Dipole Moment | 2.5 D |
| Quantum-Chemical | HOMO-LUMO Gap | 4.90 eV |
In Silico Screening and Virtual Library Design
In silico screening has become an indispensable tool in modern drug discovery and materials science, allowing for the rapid assessment of large virtual libraries of compounds against biological targets or for specific properties. For a molecule like this compound, this approach can be instrumental in identifying potential applications.
Virtual libraries based on the this compound scaffold can be designed to explore the chemical space around this core structure. By systematically modifying the substituents, it is possible to generate a vast number of derivatives. For instance, the cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups, and the chloro and fluoro substituents could be moved to other positions on the aromatic ring or replaced with other halogens or functional groups.
Computational methods, such as molecular docking, can then be employed to screen these virtual libraries against specific protein targets. This process involves predicting the binding affinity and mode of interaction between each molecule in the library and the target protein. For example, in a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which included a derivative with a 3-chloro-4-fluoro substitution pattern, molecular docking was used to evaluate their potential as anticancer agents by assessing their binding to the tubulin–combretastatin A-4 binding site. mdpi.com This type of study highlights how derivatives of this compound could be evaluated for various biological activities.
The following table illustrates a hypothetical virtual library design based on the this compound scaffold, showcasing potential modifications for in silico screening.
| Scaffold | R1 (N-substituent) | R2 (Position 3) | R3 (Position 4) |
| Aniline | Cyclopentyl | Chloro | Fluoro |
| Aniline | Cyclohexyl | Chloro | Fluoro |
| Aniline | Isopropyl | Chloro | Fluoro |
| Aniline | Cyclopentyl | Bromo | Fluoro |
| Aniline | Cyclopentyl | Chloro | Bromo |
| Aniline | Cyclopentyl | Methyl | Fluoro |
Reaction Mechanism Studies and Transition State Analysis
The synthesis of this compound likely proceeds through the N-alkylation of 3-chloro-4-fluoroaniline (B193440) with a cyclopentyl halide or a related electrophile. This type of reaction is a nucleophilic aliphatic substitution. wikipedia.org Computational chemistry offers powerful tools to investigate the mechanism of such reactions, including the identification of transition states and the calculation of activation energies.
The reaction of an amine with an alkyl halide can proceed through an S_N2 mechanism. In this process, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent, leading to the displacement of the leaving group.
A general representation of the N-alkylation of an aniline is as follows:
Ar-NH₂ + R-X → [Ar-NH₂⁺-R---X⁻]‡ → Ar-NH-R + HX
Computational studies can model this reaction pathway. By calculating the energies of the reactants, the transition state ([Ar-NH₂⁺-R---X⁻]‡), and the products, the reaction's energy profile can be determined. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can also be elucidated, providing insights into the bonding and structural changes that occur during the reaction. For instance, in the transition state for the N-alkylation of an aniline, one would expect to see a partially formed N-C bond and a partially broken C-X bond.
Furthermore, computational analysis can help to understand the influence of the substituents on the reaction rate. The electron-withdrawing nature of the chloro and fluoro groups on the aniline ring in this compound would decrease the nucleophilicity of the nitrogen atom compared to unsubstituted aniline, potentially leading to a higher activation energy for the N-alkylation reaction.
Basicity and Acidity Predictions of N-Substituted Aniline Systems
The basicity of anilines is a key property that influences their reactivity and biological activity. The lone pair of electrons on the nitrogen atom can accept a proton, and the availability of this lone pair is modulated by the electronic effects of the substituents on the aromatic ring and the N-substituent.
Computational methods, particularly density functional theory (DFT), have been successfully used to predict the pKa values of substituted anilines. nih.gov The pKa of the conjugate acid (anilinium ion) is a measure of the basicity of the aniline. A lower pKa for the anilinium ion corresponds to a weaker base.
For this compound, several factors influence its basicity:
Inductive Effects : Both the chlorine and fluorine atoms are electron-withdrawing through the inductive effect, which decreases the electron density on the nitrogen atom and thus reduces its basicity.
Resonance Effects : The lone pair on the nitrogen atom can be delocalized into the aromatic ring through resonance. youtube.com This delocalization reduces the availability of the lone pair for protonation, making anilines less basic than aliphatic amines. masterorganicchemistry.com
N-Substitution : The cyclopentyl group is an electron-donating alkyl group, which tends to increase the electron density on the nitrogen atom, thereby increasing its basicity compared to the corresponding primary aniline.
Computational studies can quantify these effects. By calculating the Gibbs free energy change for the deprotonation of the anilinium ion, the pKa can be predicted. nih.gov These calculations often employ a thermodynamic cycle that involves gas-phase calculations and a solvation model to account for the effect of the solvent.
The following table presents a qualitative comparison of the expected basicity of this compound relative to related compounds, based on the electronic effects of the substituents.
| Compound | Key Substituent Effects | Expected Relative Basicity |
| Aniline | Reference compound | - |
| Cyclohexylamine | No resonance delocalization of N lone pair | More basic than aniline |
| 3-Chloro-4-fluoroaniline | Inductive withdrawal by Cl and F | Less basic than aniline |
| N-Cyclopentylaniline | Electron-donating cyclopentyl group | More basic than aniline |
| This compound | Combined inductive withdrawal and N-alkylation | Less basic than N-cyclopentylaniline, but potentially more basic than 3-chloro-4-fluoroaniline |
Future Research Directions and Unexplored Avenues for 3 Chloro N Cyclopentyl 4 Fluoroaniline
Development of Asymmetric Synthetic Routes to Chiral Analogs
The introduction of chirality into a molecular scaffold can profoundly influence its biological activity and material properties. While 3-chloro-N-cyclopentyl-4-fluoroaniline is achiral, the development of asymmetric synthetic routes to its chiral analogs, particularly those with stereocenters on the cyclopentyl ring or at a potential alpha-carbon to the nitrogen, represents a significant and valuable research direction.
Current synthetic approaches to N-alkylanilines often result in racemic mixtures if a chiral center is present. Future research could focus on several promising strategies to achieve high enantioselectivity:
Chiral Auxiliary-Mediated Synthesis: This established method involves the temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction, followed by its removal. For instance, a chiral auxiliary could be attached to the aniline (B41778) nitrogen, directing the stereoselective alkylation or acylation.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has revolutionized synthetic chemistry. Chiral Brønsted acids or chiral amines could potentially catalyze the enantioselective alkylation of a precursor to this compound or the asymmetric functionalization of the cyclopentyl ring.
Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. Methods such as asymmetric hydrogenation of a suitable enamine precursor or enantioselective C-H activation on the cyclopentyl ring could be explored to generate chiral analogs with high optical purity.
The successful development of such asymmetric routes would open the door to a new library of chiral derivatives of this compound, enabling the investigation of their stereospecific interactions in biological systems and their potential use in chiral materials.
Exploration of Bio-orthogonal and Click Chemistry Reactions
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Similarly, click chemistry provides a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The chemical structure of this compound, with its reactive aniline and aromatic ring, presents opportunities for its derivatization using these modern chemical ligation strategies.
Future research could explore the introduction of functional groups amenable to bio-orthogonal and click reactions, such as azides, alkynes, or strained alkenes. For example:
Azide (B81097) and Alkyne Derivatives: The aniline nitrogen could be functionalized with a linker containing a terminal alkyne or azide group. This would allow for the facile conjugation of the molecule to other biomolecules or materials functionalized with the complementary group via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Tetrazine Ligation: The aromatic ring could be functionalized with a strained alkene, such as a trans-cyclooctene, which can undergo rapid and selective inverse-electron-demand Diels-Alder reactions with tetrazines. This would enable the specific labeling and tracking of molecules derived from this compound in complex biological environments.
The application of these chemistries would not only facilitate the synthesis of novel derivatives but also enable the development of molecular probes for chemical biology studies, targeted drug delivery systems, and advanced materials with precisely controlled architectures.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization and control of chemical processes are greatly enhanced by the ability to monitor reactions in real-time. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide continuous data on reaction kinetics, intermediate formation, and product quality. Future research should focus on the application of these advanced methods to the synthesis of this compound and its derivatives.
Several spectroscopic techniques are well-suited for this purpose:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ATR-FTIR probes can be directly immersed in the reaction mixture, providing real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. This would be invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in heterogeneous systems and for studying crystallization processes. It could be employed to follow the formation of this compound in real-time and to monitor its crystallization to ensure the desired polymorphic form is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. This would be a powerful tool for mechanistic studies of the synthesis of this compound, helping to identify reaction intermediates and byproducts.
The integration of these PAT tools into the synthesis of this compound would lead to more robust, efficient, and reproducible manufacturing processes.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. These computational tools can be used to predict the properties of new molecules, optimize their structures for specific applications, and even design novel synthetic routes. The integration of AI and ML into the research of this compound could significantly accelerate the discovery of new and improved derivatives.
Potential applications of AI and ML in this context include:
De Novo Molecular Design: Generative AI models can be trained on large datasets of known molecules to design new compounds with desired properties. These models could be used to generate novel analogs of this compound with enhanced biological activity or improved material characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the structural features of molecules with their biological activity. These models could be used to predict the activity of new derivatives and to guide the design of more potent compounds.
Retrosynthetic Analysis: AI-powered tools can be used to devise synthetic routes to target molecules. This could aid in the development of more efficient and sustainable syntheses of this compound and its analogs.
By leveraging the power of AI and ML, researchers can explore a vast chemical space and identify promising new compounds with greater speed and efficiency.
Investigation of Emerging Applications in Specialized Chemical Fields
While this compound may have established applications, its unique combination of a halogenated aromatic ring and an N-alkyl substituent suggests its potential for use in a variety of emerging and specialized chemical fields.
Future research could explore the following areas:
Materials Science: The aniline moiety is a key component of conducting polymers. Derivatives of this compound could be investigated as monomers for the synthesis of novel electroactive polymers with tailored electronic and optical properties. The presence of chlorine and fluorine atoms could impart unique characteristics such as improved stability and processability.
Agrochemicals: The development of new pesticides with improved efficacy and reduced environmental impact is a critical area of research. The fluoroaniline (B8554772) scaffold is present in some existing agrochemicals. The specific substitution pattern of this compound could be a starting point for the design of new herbicides, fungicides, or insecticides.
Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceutical agents. The unique electronic properties conferred by the chlorine and fluorine substituents, combined with the lipophilic cyclopentyl group, make this compound an interesting building block for the synthesis of new drug candidates targeting a range of diseases.
By exploring these and other specialized fields, the full potential of this compound and its derivatives can be unlocked, leading to the development of new technologies and products with significant societal impact.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-chloro-N-cyclopentyl-4-fluoroaniline?
- Methodological Answer : Synthesis optimization requires attention to substituent reactivity and regioselectivity. The cyclopentyl group introduces steric hindrance, necessitating controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions like over-alkylation. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Characterization should combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are most reliable for detecting this compound and its metabolites in biological samples?
- Methodological Answer : HPLC coupled with electrochemical detection (ECD) offers sensitivity for urinary metabolites (e.g., 2-amino-4-chloro-5-fluorophenyl sulfate) with a detection limit ≤0.01 mg/L . For comprehensive metabolic profiling, combine HPLC-MS/MS, F-NMR, and Cl-specific HPLC-ICPMS to resolve structurally similar metabolites .
Q. How do substituents (Cl, F, cyclopentyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and bioavailability via C-F bond strength and lipophilicity modulation.
- Chlorine : Increases molecular weight and may influence receptor binding via halogen bonding.
- Cyclopentyl : Adds steric bulk, potentially reducing solubility but improving target selectivity.
Experimental validation requires logP measurements (shake-flask method) and solubility assays in PBS/biological buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite identification across different analytical platforms?
- Methodological Answer : Discrepancies arise from technique-specific detection limits (e.g., F-NMR sensitivity vs. HPLC-MS/MS specificity). To reconcile
Use isotopically labeled analogs (e.g., C) for tracer studies .
Cross-validate with orthogonal methods (e.g., F-NMR for fluorine-containing metabolites, Cl-ICPMS for chlorine tracking) .
Employ computational tools (e.g., molecular docking) to predict plausible metabolites for targeted analysis.
Q. What advanced strategies enable long-term biological monitoring of this compound exposure?
- Methodological Answer : Urinary metabolite analysis (e.g., sulfate conjugates) is suitable for recent exposure but lacks stability. Hemoglobin (Hb) adducts, formed via nitroso-intermediates, provide a cumulative exposure biomarker.
- Protocol : Isolate Hb from erythrocytes, hydrolyze adducts under alkaline conditions, and quantify via LC-MS/MS. Adducts remain detectable for weeks, correlating with chronic exposure .
Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict metabolic lability.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites.
- QSAR Models : Train models using datasets of halogenated anilines to predict toxicity or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
